molecular formula C14H9ClFN3O2 B12915538 4-(3-Chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline CAS No. 848440-15-3

4-(3-Chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline

Cat. No.: B12915538
CAS No.: 848440-15-3
M. Wt: 305.69 g/mol
InChI Key: MAHMVNIYVAYDOD-UHFFFAOYSA-N
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Description

4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol typically involves the reaction of 3-chloro-2-fluoroaniline with quinazoline derivatives under specific conditions. One common method includes the use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the 3-chloro-2-fluorophenyl group onto the quinazoline scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and phase-transfer catalysis are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used.

Scientific Research Applications

4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other quinazoline derivatives with potential therapeutic applications.

    Biology: It is studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.

    Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and inflammation. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol include other quinazoline derivatives such as:

Uniqueness

What sets 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its specific substitution pattern on the quinazoline scaffold may result in different interactions with molecular targets, leading to unique pharmacological effects .

Properties

CAS No.

848440-15-3

Molecular Formula

C14H9ClFN3O2

Molecular Weight

305.69 g/mol

IUPAC Name

4-(3-chloro-2-fluoroanilino)quinazoline-6,7-diol

InChI

InChI=1S/C14H9ClFN3O2/c15-8-2-1-3-9(13(8)16)19-14-7-4-11(20)12(21)5-10(7)17-6-18-14/h1-6,20-21H,(H,17,18,19)

InChI Key

MAHMVNIYVAYDOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC2=NC=NC3=CC(=C(C=C32)O)O

Origin of Product

United States

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